1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one

Overview

Description

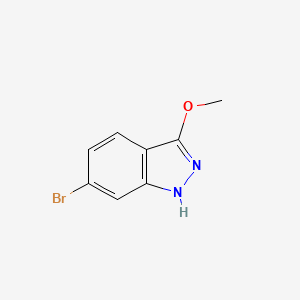

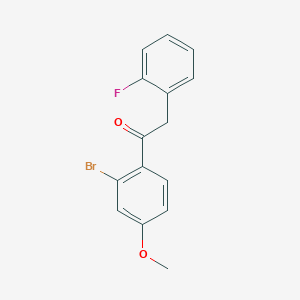

1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one , also known by its chemical formula C15H12BrFO2 , is a synthetic organic compound. It falls within the class of aryl ketones and exhibits interesting properties due to its unique substitution pattern.

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, methoxylation, and fluorination. Researchers have reported various synthetic routes, with modifications to achieve higher yields and purity. Notably, the electrophilic aromatic substitution reactions play a crucial role in introducing the bromine and fluorine substituents.

Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one consists of two aromatic rings connected by an ethanone linker. The 2-bromo-4-methoxyphenyl group contributes to its lipophilicity, while the 2-fluorophenyl moiety enhances its reactivity.

Chemical Reactions Analysis

- Reductive Amination : The ketone group can undergo reductive amination to form secondary amines, allowing for the introduction of diverse functional groups.

- Grignard Reaction : The compound can react with Grignard reagents to yield substituted derivatives.

- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions enable the synthesis of more complex molecules.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 120°C .

- Solubility : Moderately soluble in organic solvents (e.g., dichloromethane, acetone).

- Color : Pale yellow crystalline solid.

- Stability : Stable under ambient conditions but sensitive to light and moisture.

Scientific Research Applications

Metabolic Pathways in Rats

- The compound has been studied in the context of its metabolism in rats. For example, Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings suggest multiple metabolic pathways for this type of compound in rats (Kanamori et al., 2002).

Synthesis and Antimicrobial Activities

- A study by Sherekar et al. (2021) explored the synthesis of related compounds, including 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one. These synthesized compounds demonstrated significant antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Sherekar et al., 2021).

Organometallics and Catalysis

- Research by Bustelo et al. (2007) involved the activation of 1-(4-methoxyphenyl)-2-propyn-1-ol, a compound structurally similar to 1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one, demonstrating applications in creating organometallic compounds and exploring catalytic processes (Bustelo et al., 2007).

Synthesis and Liquid Crystalline Properties

- Percec and Zuber (1992) investigated the synthesis of compounds including 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, closely related to the compound . They examined the phase transition temperatures and thermodynamic parameters, providing insights into the liquid crystalline properties of these compounds (Percec & Zuber, 1992).

Potential Radiotracer Applications

- Katoch-Rouse and Horti (2003) explored the synthesis of a compound including a 4-methoxyphenyl group for potential radiotracer applications in studying cannabinoid receptors using positron emission tomography, showing another avenue of research for similar compounds (Katoch-Rouse & Horti, 2003).

Biodegradation Studies

- Satsuma and Masuda (2012) investigated the dechlorination of methoxychlor, which contains a 4-methoxyphenyl group, by various bacterial species. This research highlights the potential environmental applications in understanding the biodegradation of similar compounds (Satsuma & Masuda, 2012).

Safety And Hazards

- Toxicity : The compound may exhibit toxicity, especially if ingested or inhaled. Proper handling precautions are essential.

- Irritant : Skin and eye irritation may occur upon contact.

- Environmental Impact : Dispose of waste properly to prevent environmental contamination.

Future Directions

- Biological Studies : Investigate its potential as a drug candidate or probe for specific biological pathways.

- Structure-Activity Relationship (SAR) : Explore derivatives to optimize pharmacological properties.

- Industrial Applications : Assess its utility in materials science or catalysis.

properties

IUPAC Name |

1-(2-bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO2/c1-19-11-6-7-12(13(16)9-11)15(18)8-10-4-2-3-5-14(10)17/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQQPOSHHPZVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.